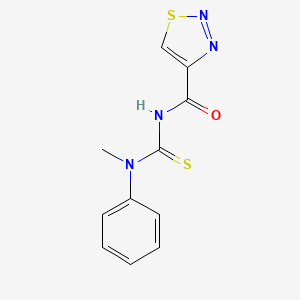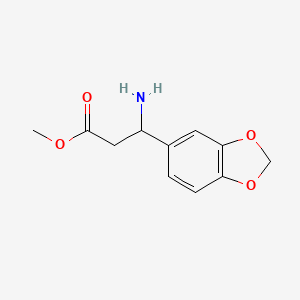
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Descripción general
Aplicaciones Científicas De Investigación
Chemical Modification and Synthesis
- Chemical Modification of Xylan : A study on xylan derivatives discusses chemical modification paths to new biopolymer ethers and esters, showcasing specific properties based on functional groups, substitution degrees, and patterns. This research highlights the synthesis and application potential of chemically modified biopolymers, which may relate to methodologies for modifying similar compounds like Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate for specific applications (Petzold-Welcke et al., 2014).
Neuropharmacology and Neuroprotection
- AMPA Receptor Antagonists : Research on YM872, a highly water-soluble AMPA receptor antagonist, underscores its neuroprotective efficacy in models of cerebral ischemia, highlighting the therapeutic potential of targeting specific receptors for neuroprotection. Such studies may offer insights into the receptor-targeting strategies that could be relevant for compounds with similar properties (Takahashi et al., 2006).
Synthetic Methodologies
- Synthesis of Benzimidazoles, Quinoxalines, and Benzo[diazepines] : Research on synthetic approaches from o-phenylenediamines to various compounds suggests a broad range of methodologies that might be applicable in synthesizing or modifying compounds within the same chemical family as Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate (Ibrahim, 2011).
Photodynamic Therapy in Dermatology
- Photodynamic Therapy (PDT) : A review on the clinical applications of PDT in dermatology, utilizing topical photosensitizers for treating a range of conditions, might offer a framework for exploring the use of similar compounds in therapeutic settings. The emphasis on noninvasive treatment and excellent cosmetic outcomes could be relevant for research into novel therapeutic applications (Lee & Baron, 2011).
Propiedades
IUPAC Name |
methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDOSHAYWISNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



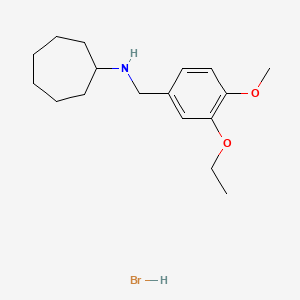
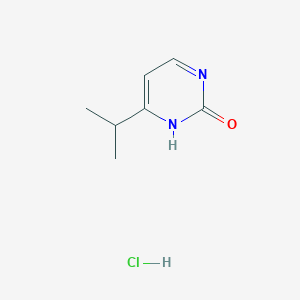
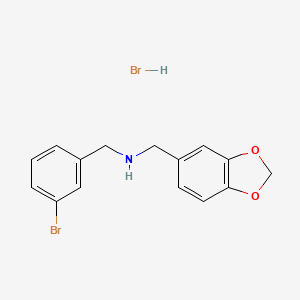
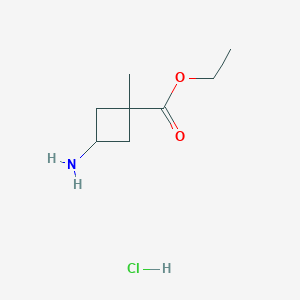
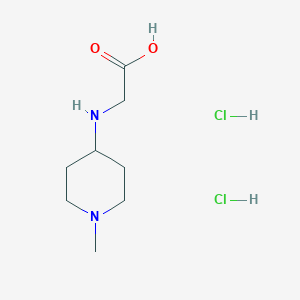

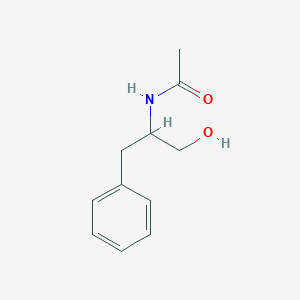
![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)

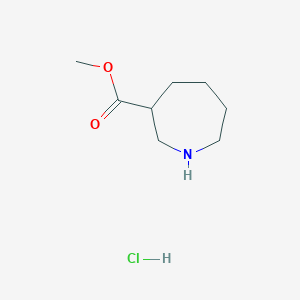

![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)
